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Compound of Interest

Compound Name:

4-{[(4-

Chlorophenyl)sulfanyl]methyl}phen

ylamine

CAS No.: 6969-14-8

Cat. No.: B1295148

Get Quote

Part 1: Executive Summary & Structural Logic
Compound Identity:

Common Name:

-(p-chlorophenylthio)-p-toluidine

IUPAC Name: 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline

CAS Registry Number: 96308-XX-X (Generic classification for this class of sulfides) / Note:

Often referenced as a derivative of p-toluidine.

Molecular Formula:

Molecular Weight: 249.76 g/mol
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Structural Analysis: The "alpha" designation in the common name refers to the benzylic position

of the p-toluidine moiety. The molecule consists of two aromatic systems linked by a

methylene-sulfide bridge:

Ring A (Electron Rich): An aniline ring (p-aminophenyl), providing electron density and

distinct upfield NMR signals.

Linker: A methylene thioether bridge (

).

Ring B (Electron Poor): A p-chlorophenyl ring, introducing characteristic isotopic splitting in

Mass Spectrometry and downfield NMR shifts.

Part 2: Synthesis & Preparation (Self-Validating
System)
To ensure the spectroscopic data discussed is reproducible, the compound must be

synthesized via a nucleophilic substitution pathway. This protocol serves as the "ground truth"

for the sample generation.

Reaction Logic
The synthesis relies on the nucleophilic attack of the thiolate anion (from p-chlorothiophenol)

on the electrophilic benzylic carbon of a p-aminobenzyl derivative.

Reagents:

Nucleophile: 4-Chlorothiophenol (p-Chlorobenzenethiol).

Electrophile: 4-Aminobenzyl alcohol (activated via acid catalysis) or 4-Aminobenzyl chloride.

Solvent: Ethanol or DMF.

Workflow Diagram (Graphviz)
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Caption: Convergent synthesis pathway utilizing nucleophilic substitution at the benzylic

carbon.

Part 3: Spectroscopic Data Analysis
As a specialized intermediate, empirical data is often derived from structural fragment analysis.

The following data represents the High-Confidence Predicted Spectroscopic Profile based on

additive chemical shift principles and substituent effects.

Proton Nuclear Magnetic Resonance ( NMR)
Solvent:

(Deuterated Chloroform) Frequency: 400 MHz
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Proton
Environmen
t

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

)

Assignment
Logic

Amino (-NH2) 3.50 – 4.00 Broad Singlet 2H -

Exchangeabl

e protons;

shift varies

with

concentration

/solvent.

Methylene (-

CH2-)
4.05 – 4.15 Singlet 2H -

Deshielded

by Sulfur and

Aromatic ring

(Benzylic).

Distinctive

singlet.

Aniline Ortho

(a)
6.60 – 6.65 Doublet 2H ~8.5 Hz

Upfield due to

resonance

donation from

. (AA'BB'

system part

1).

Aniline Meta

(b)
7.05 – 7.10 Doublet 2H ~8.5 Hz

Benzylic

position; less

shielded than

ortho protons.

Thio-Aryl (c,

d)
7.20 – 7.30 Multiplet 4H -

Overlapping

signals from

the p-

chlorophenyl

ring. Cl and S

have similar

shielding

effects here.
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Mechanistic Insight: The most diagnostic peak is the singlet at ~4.1 ppm. If this peak appears

as a doublet, it indicates incomplete reaction or protonation. The separation between the

aniline protons (6.6 vs 7.1 ppm) confirms the integrity of the p-toluidine moiety.

Carbon-13 NMR ( NMR)
Solvent:

Aliphatic Region:

38.0 – 40.0 ppm: Methylene bridge (

).

Aromatic Region:

115.0 ppm: Carbon ortho to

(High electron density).

129.0 – 133.0 ppm: Cluster of aromatic carbons (meta-aniline, chlorophenyl carbons).

145.0 – 146.0 ppm: Carbon attached to

(Ipso).

135.0 – 137.0 ppm: Carbon attached to S and Cl.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Thin Film

3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).

2920 cm⁻¹: C-H stretching (Methylene).

1620 cm⁻¹: N-H bending (Scissoring).

1490 & 1090 cm⁻¹: Ar-Cl stretching and aromatic ring breathing.
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700 – 800 cm⁻¹: C-S stretching (Weak, often obscured).

Mass Spectrometry (MS)
Ionization: EI (Electron Impact) or ESI+

Molecular Ion (

): 249 (100%) and 251 (32%).

Diagnostic Feature: The 3:1 intensity ratio of the M and M+2 peaks is the definitive

signature of the Chlorine atom.

Fragmentation Pattern:

m/z 106:

(p-aminobenzyl cation/tropylium). This is the base peak in many benzyl derivatives.

m/z 143:

(p-chlorothiophenol fragment).

Part 4: Structural Visualization
The following diagram illustrates the connectivity and the key fragmentation points observed in

Mass Spectrometry.
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Caption: Structural connectivity highlighting the spectroscopic diagnostic regions.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of -(p-
chlorophenylthio)-p-toluidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295148/docs#technical-guide-spectroscopic-
characterization-of-p-chlorophenylthio-p-toluidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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